T-2348
Overview
Description
T-2348 is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, benzothiazole, and sulfonamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2348 typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Sulfonamide Formation: The amine reacts with a sulfonyl chloride to form the sulfonamide group.
Chlorination: Chlorine atoms are introduced at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
T-2348 can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro atoms.
Scientific Research Applications
T-2348 has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-methylbenzenesulfonamide
- 2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-ethylbenzenesulfonamide
Uniqueness
The unique combination of chloro, benzothiazole, and sulfonamide groups in T-2348 distinguishes it from similar compounds. The trifluoromethyl group, in particular, imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for specific applications.
Properties
CAS No. |
315222-83-4 |
---|---|
Molecular Formula |
C20H10Cl3F3N2O2S3 |
Molecular Weight |
569.9 g/mol |
IUPAC Name |
2-chloro-N-[3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H10Cl3F3N2O2S3/c21-11-2-4-17-15(8-11)27-19(32-17)31-16-5-3-12(9-13(16)22)28-33(29,30)18-6-1-10(7-14(18)23)20(24,25)26/h1-9,28H |
InChI Key |
BYUHFXVHEGWPSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T2384; T-2384; T 2384 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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